N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N,N-dimethylmethanimidamide
Description
The compound N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N,N-dimethylmethanimidamide (CAS: 339029-44-6) is a pyridine derivative featuring a trifluoromethyl group at the 5-position, a chlorine substituent at the 3-position, and a dimethylmethanimidamide moiety attached via an amino linkage at the 2-position. Its molecular formula is C₉H₁₀ClF₃N₄, with a molecular weight of 266.7 g/mol ().
Properties
IUPAC Name |
N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N4/c1-17(2)5-15-16-8-7(10)3-6(4-14-8)9(11,12)13/h3-5H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEVPLVIHMZNKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NNC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N,N-dimethylmethanimidamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridin-2-amine with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N,N-dimethylmethanimidamide exhibit potent antimicrobial properties. For instance, research has shown that derivatives of this compound can inhibit bacterial phosphopantetheinyl transferase, which is crucial in bacterial metabolism and pathogenesis .
Cancer Research
The compound's ability to modulate biological pathways makes it a candidate for cancer treatment research. It has been noted that pyridine derivatives can influence cell signaling pathways associated with tumor growth .
Herbicidal Properties
Compounds with a similar structure have been explored for their herbicidal properties. The trifluoromethyl group is known to enhance the biological activity of herbicides, making this compound a potential candidate for development in agrochemicals .
Case Study 1: Antibacterial Activity
A study published in ResearchGate demonstrated the efficacy of pyridine derivatives including this compound against various bacterial strains, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Cancer Cell Inhibition
In another study, the compound was shown to inhibit the proliferation of specific cancer cell lines through the modulation of cell signaling pathways, suggesting its potential role in cancer therapeutics .
Mechanism of Action
The mechanism of action of N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several agrochemicals and research chemicals. Below is a detailed comparison:
2.1. Fluopyram (CAS: 658066-35-4)
- Structure : Fluopyram is a succinate dehydrogenase inhibitor (SDHI) fungicide with the formula C₁₆H₁₁ClF₆N₂O . It contains a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group linked to an ethyl chain and a benzamide moiety ().
- Functional Differences: While both compounds share the 3-chloro-5-(trifluoromethyl)pyridine core, fluopyram’s benzamide group and ethyl linkage contrast with the dimethylmethanimidamide group in the target compound. This difference likely alters binding affinity to SDH enzymes, explaining fluopyram’s fungicidal activity .
2.2. N'-{(E)-2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-2-(trifluoromethyl)benzamide
- Structure: A metabolite of fluopyram, this compound (and its Z-isomer) features an ethenyl bridge instead of an amino linkage ().
2.3. 3-Chloro-N,N'-bis(2-thienylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide (CAS: 338758-27-3)
- Structure : This compound substitutes the dimethylmethanimidamide group with bis(2-thienylmethyl)carboximidamide ().
2.4. Methyl (2S)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate (CAS: 120529)
- Structure: This derivative includes a pyridinyloxy-phenyl-acetamidopropanoate chain ().
- Functional Impact : The ester and acetamido groups improve solubility in polar solvents, contrasting with the target compound’s more lipophilic imidamide group .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Use/Activity |
|---|---|---|---|---|---|
| Target Compound | 339029-44-6 | C₉H₁₀ClF₃N₄ | 266.7 | Dimethylmethanimidamide | Laboratory research |
| Fluopyram | 658066-35-4 | C₁₆H₁₁ClF₆N₂O | 396.7 | Benzamide, ethyl bridge | SDHI fungicide |
| Fluopyram E/Z Olefine Metabolites | - | C₁₆H₉ClF₆N₂O | 394.7 | Ethenyl bridge | Metabolite (environmental) |
| 3-Chloro-N,N'-bis(2-thienylmethyl)... | 338758-27-3 | C₁₇H₁₃ClF₃N₃S₂ | 424.9 | Bis(2-thienylmethyl)carboximidamide | Research chemical |
| Methyl (2S)-3-(4-{[3-chloro-5-(trifluoromethyl)... | 120529 | C₁₈H₁₆ClF₃N₂O₄ | 416.8 | Ester, acetamido | Pharmaceutical intermediate |
Key Research Findings
- Electronic Effects : The trifluoromethyl group in all compounds enhances electron-withdrawing properties, stabilizing the pyridine ring and influencing reactivity .
- Solubility Trends: Compounds with polar groups (e.g., esters in ) exhibit higher aqueous solubility than those with nonpolar substituents (e.g., thienyl groups in ) .
- Metabolic Pathways: Fluopyram’s ethenyl metabolites () highlight the environmental persistence of SDHIs, suggesting that the target compound’s amino linkage may offer different degradation pathways .
Biological Activity
N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N,N-dimethylmethanimidamide, a compound containing a pyridine ring substituted with chlorine and trifluoromethyl groups, has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications in medicinal chemistry.
The molecular formula of this compound is with a molecular weight of 273.7 g/mol. Its structure features a pyridine ring that enhances its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds containing the trifluoromethyl group often exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. This is attributed to the increased lipophilicity and electronic effects imparted by fluorine atoms, which can enhance membrane permeability and target interaction .
Anti-Cancer Potential
The compound's structural similarities to known anticancer agents suggest potential activity against various cancer cell lines. For example, derivatives of pyridine have been linked to inhibition of angiogenesis, which is crucial in tumor growth and metastasis . Preliminary studies indicate that compounds derived from 3-chloro-5-(trifluoromethyl)pyridine exhibit significant cytotoxicity against cancer cell lines .
Enzyme Inhibition
This compound may act as an enzyme inhibitor. The presence of the amino group suggests potential interactions with active sites of enzymes involved in metabolic pathways, possibly leading to altered enzyme kinetics .
Case Studies
- Antimalarial Activity : A study highlighted the antimalarial properties of related compounds, indicating that modifications in the pyridine structure could enhance efficacy against Plasmodium species .
- Cytotoxicity Assays : In vitro assays demonstrated that similar pyridine derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting promising anticancer activity .
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : Utilizing 3-chloro-5-(trifluoromethyl)pyridine as a key starting material.
- Reagents : Employing reagents such as dimethylformamide (DMF) and coupling agents to facilitate the formation of the amide bond.
- Purification : The product is usually purified through recrystallization or chromatography to achieve high purity levels suitable for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
